4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with an ethoxybenzyl group. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzylamine and 2-hydroxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the benzoxazepine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Scientific Research Applications
4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other benzoxazepine derivatives, such as:
4-(3-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-(3-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Contains a fluorine atom on the benzyl group.
4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Features a chlorine atom on the benzyl group.
The uniqueness of this compound lies in its specific ethoxy substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-21-16-8-5-6-14(10-16)11-19-12-15-7-3-4-9-17(15)22-13-18(19)20/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMCPPRXGSGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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